![molecular formula C15H14O6 B1672810 Javanicin CAS No. 476-45-9](/img/structure/B1672810.png)
Javanicin
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Overview
Description
Javanicin is a highly functionalized naphthaquinone produced by the endophytic fungus Chloridium sp. under liquid and solid media culture conditions . It exhibits strong antibacterial activity against Pseudomonas spp., which are pathogens to both humans and plants . It also displays antifungal properties against human pathogenic fungi, including resistant strains, as well as cytotoxic activities toward the human breast cancer cell lines, MCF-7 .
Synthesis Analysis
The endophytic fungus Chloridium sp. produces Javanicin . In a study, the gene encoded for Sesbania javanica defensin, designated as Javanicin, was cloned into a pTXB-1 plasmid and expressed in the Escherichia coli Origami 2 (DE3) strain . Under optimized conditions, a 34-kDa Javanicin-intein fusion protein was expressed and approximately 2.5–3.5 mg/L of soluble recombinant Javanicin was successfully extracted with over 90% purity .Molecular Structure Analysis
Javanicin has a molecular formula of C15H14O6 . It contains a total of 36 bonds, including 22 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 2 aromatic ketones, 2 aromatic hydroxyls, and 1 aliphatic ether .Chemical Reactions Analysis
The endophytic fungus Chloridium sp. produces Javanicin under liquid and solid media culture conditions . The compound was crystallized and the structure was elucidated by X-ray crystallography .Physical And Chemical Properties Analysis
Javanicin has a molecular formula of C15H14O6, an average mass of 290.268 Da, and a monoisotopic mass of 290.079041 Da .Mechanism of Action
Recombinant Javanicin displayed antifungal properties against human pathogenic fungi, including resistant strains . The inhibitory effect of the peptide was initially observed at 4 hours post-treatment and ultimately eradicated within 36 to 48 hours . Confocal laser scanning microscopic analysis implied that the target(s) of Javanicin is conceivably resided in the cell thereby allowing the peptide to penetrate across the membrane and accumulate throughout the fungal body .
Future Directions
Recombinant Javanicin holds great promise as a novel therapeutic agent for further medical applications . It has shown potential as an antifungal agent with extremely low toxicity, which is urgently needed due to the increasing incidence of infection of Cryptococcus neoformans with antifungal drug resistance .
properties
CAS RN |
476-45-9 |
---|---|
Product Name |
Javanicin |
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3 |
InChI Key |
UWONIGLSEZRPGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C |
Appearance |
Solid powder |
Color/Form |
RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL |
Other CAS RN |
476-45-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Javanicin; HSDB 3501; HSDB-3501; HSDB3501; BRN 2296055; Javanicin (Fusarium); |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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